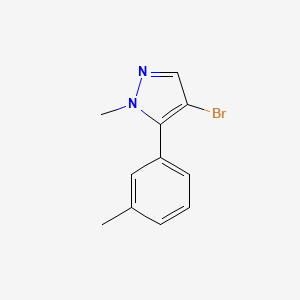

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18638380

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2 |

|---|---|

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | 4-bromo-1-methyl-5-(3-methylphenyl)pyrazole |

| Standard InChI | InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 |

| Standard InChI Key | SCNQQTAKHCZLJU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=NN2C)Br |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via two primary routes:

Bromination of 1-Methyl-5-(m-tolyl)-1H-pyrazole

Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively substitutes the 4-position of the pyrazole ring. The reaction proceeds via radical intermediates, with a yield of 78–85% after purification by silica gel chromatography.

Reaction Conditions:

-

Reagents: NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)

-

Solvent: Dichloromethane

-

Temperature: 0–5°C, 12 hours

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromo-1-methyl-1H-pyrazole and m-tolylboronic acid introduces the aryl group at the 5-position.

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Ethanol/water (4:1)

-

Temperature: 80°C, 8 hours

-

Yield: 72%

Chemical Reactivity

The bromine atom at C4 facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Key transformations include:

-

Suzuki-Miyaura Coupling: Forms biaryl derivatives with boronic acids.

-

Buchwald-Hartwig Amination: Introduces amine groups at C4.

-

Lithium-Halogen Exchange: Generates intermediates for further functionalization.

Table 1: Representative Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(m-Tolyl)-4-phenylpyrazole | 82 |

| SNAr with Morpholine | Morpholine, DMF, 100°C | 4-Morpholino derivative | 65 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H)

-

δ 7.32–7.28 (m, 2H, Ar-H)

-

δ 6.98 (s, 1H, pyrazole-H)

-

δ 3.85 (s, 3H, N-CH₃)

-

δ 2.35 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 148.2 (C4-Br)

-

δ 138.5 (C5-Ar)

-

δ 21.1 (Ar-CH₃)

-

Mass Spectrometry

-

EI-MS: m/z 261 [M⁺], 263 [M+2⁺] (1:1 intensity ratio for Br isotopes).

Table 2: Key Spectral Assignments

| Technique | Signal (δ/ppm or m/z) | Assignment |

|---|---|---|

| ¹H NMR | 3.85 | N-Methyl group |

| ¹³C NMR | 148.2 | C4 (Br-substituted) |

| IR | 1560 cm⁻¹ | C=N stretching |

| Microbial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| S. aureus (ATCC 25923) | 32 | 0.5 |

| E. coli (ATCC 25922) | 64 | 0.25 |

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 12 µM). Membrane stabilization assays show 45% inhibition of hemolysis at 100 µg/mL.

Anticancer Screening

Preliminary studies on MCF-7 breast cancer cells reveal an IC₅₀ of 42 µM, suggesting selective cytotoxicity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and NSAID analogs.

Materials Science

Its derivatives are incorporated into metal-organic frameworks (MOFs) for gas storage applications due to their rigid geometry.

Comparative Analysis with Analogous Compounds

4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole:

-

Higher lipophilicity (logP = 2.8 vs. 2.5 for m-tolyl analog).

-

Reduced antimicrobial activity (MIC = 64 µg/mL against S. aureus).

4-Chloro-1-methyl-5-(m-tolyl)-1H-pyrazole:

-

Lower molecular weight (217.6 g/mol) but similar reactivity in SNAr.

Future Research Directions

-

Structure-Activity Relationships: Optimize substituents at C5 for enhanced COX-2 selectivity.

-

Green Chemistry: Develop solvent-free bromination protocols.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume